(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

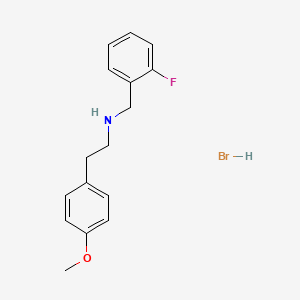

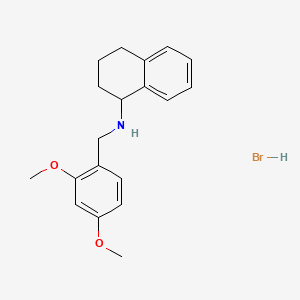

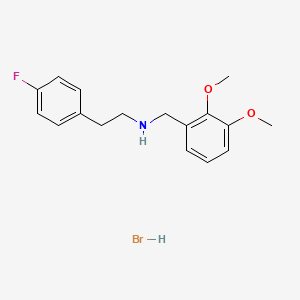

“(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609406-41-8 . It has a molecular weight of 322.24 and its molecular formula is C16 H19 N O . Br H . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is 1S/C16H19NO.BrH/c1-13-6-5-7-14 (10-13)11-17-12-15-8-3-4-9-16 (15)18-2;/h3-10,17H,11-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide” is a solid at room temperature . It has a molecular weight of 322.24 and its molecular formula is C16 H19 N O . Br H .Applications De Recherche Scientifique

Organic Synthesis and Reductive Amination

A key application of related amines involves the demonstration of reductive amination processes. Reductive amination is a fundamental reaction in organic chemistry, used to synthesize secondary amines from primary amines. This reaction is crucial for building complex amines used in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide through a simple three-step sequence showcases a practical application of reductive amination in the organic laboratory, highlighting the utility of related amines in educational and research settings (Touchette, 2006).

Intermediate for Complex Molecules

Compounds similar to (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide often serve as intermediates in the synthesis of complex molecules. For instance, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of methoxybenzylamine derivatives in organic synthesis, enabling the construction of a variety of biologically active compounds (Kurosawa, Kan, & Fukuyama, 2003).

Analytical Characterization and Designer Drugs

Analytical characterization of new compounds is another important area of research. Studies on ortho-methoxybenzylated amphetamine-type designer drugs, for example, provide valuable information on the structural and spectroscopic properties of new synthetic compounds. Such research aids in the identification and classification of novel substances, contributing to forensic and pharmaceutical sciences (Westphal, Girreser, & Waldmüller, 2016).

Antihistaminic Action and Theoretical Studies

Research on derivatives of methoxybenzylamine has also explored potential pharmacological activities. For example, the study on (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide investigates its in vitro H1-antihistaminic activity, illustrating how modifications to the benzylamine structure can result in compounds with specific biological activities (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Corrosion Inhibition

Amines are also explored for their applications in materials science, such as corrosion inhibition. Amine derivative compounds have been synthesized and investigated for their efficacy in protecting metals from corrosion, showcasing the potential of benzylamine derivatives in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYKKLVESOCSKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

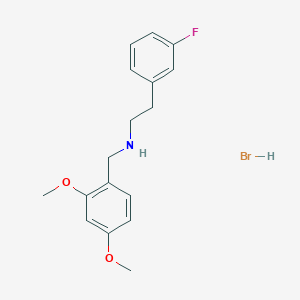

amine hydrobromide; 95%](/img/structure/B6351972.png)

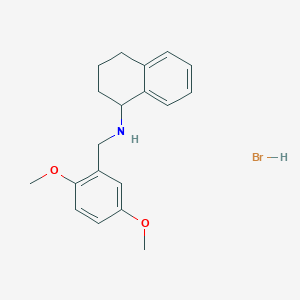

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

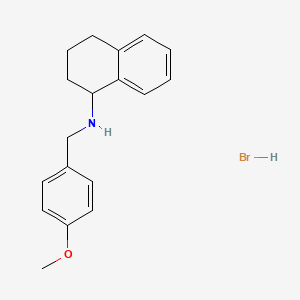

amine hydrobromide; 95%](/img/structure/B6352077.png)